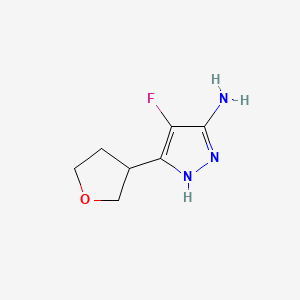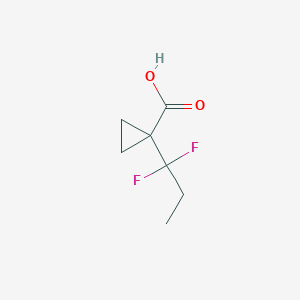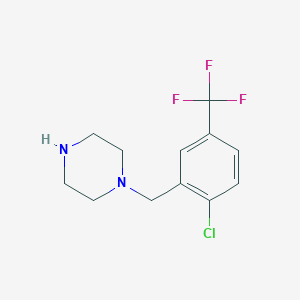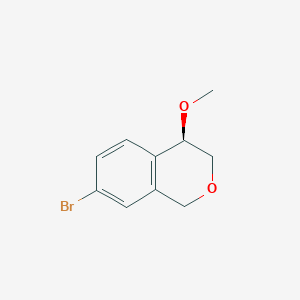
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the oxolane ring: This can be done through nucleophilic substitution reactions where the oxolane ring is introduced via an appropriate leaving group.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high yield and purity. This involves:
Optimization of reaction conditions: Temperature, solvent, and reaction time are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole compounds.
Applications De Recherche Scientifique
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets. The fluoro group and oxolane ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-fluoro-3-(oxolan-3-yl)-1H-pyrazol-5-amine: Unique due to the presence of both fluoro and oxolane groups.
4-fluoro-3-(hydroxymethyl)pyrazole: Lacks the oxolane ring, making it less complex.
3-(oxolan-3-yl)-1H-pyrazol-5-amine: Lacks the fluoro group, which may affect its reactivity and biological activity.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H10FN3O |
|---|---|
Poids moléculaire |
171.17 g/mol |
Nom IUPAC |
4-fluoro-5-(oxolan-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H10FN3O/c8-5-6(10-11-7(5)9)4-1-2-12-3-4/h4H,1-3H2,(H3,9,10,11) |
Clé InChI |
HWODSBMRWSQXFH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C2=C(C(=NN2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B13535469.png)








